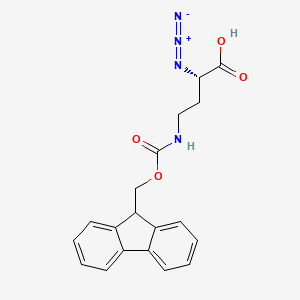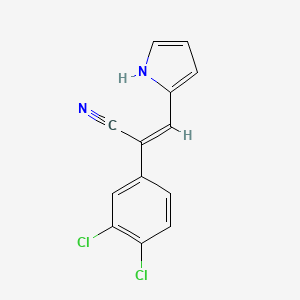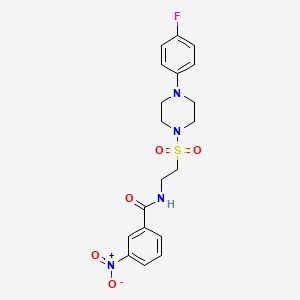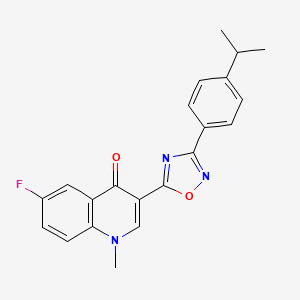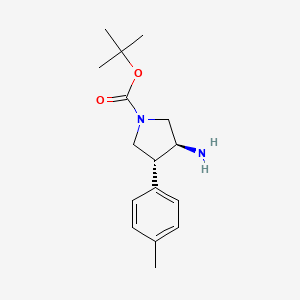![molecular formula C22H17F2N3O2S2 B2547129 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260911-68-9](/img/structure/B2547129.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. The structure of the compound suggests that it may have potential as a biological active molecule, possibly as an inhibitor of enzymes like thymidylate synthase (TS), given the similarity to other compounds in the literature that target this enzyme .
Synthesis Analysis
The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been reported using acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, with modifications to incorporate the specific 3,5-difluorophenyl and methylphenyl substituents.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a reduced pyrimidine ring that can adopt conformations intermediate between boat, screw-boat, and twist-boat forms. This flexibility in conformation may influence the compound's ability to interact with biological targets . The presence of the difluorophenyl group could affect the electronic distribution and steric hindrance, potentially enhancing binding affinity to target enzymes.
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidine core is reactive and can be further functionalized. The sulfanyl group in particular is a site where oxidative addition reactions can occur, as seen in the synthesis of pyrrolo[2,3-d]pyrimidines where aryl thiols are appended to a key intermediate . Such reactions are crucial for diversifying the structure and exploring the structure-activity relationship of these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit hydrogen bonding through N-H...O and N-H...S interactions, which contribute to their solid-state structure and potentially to their solubility and stability . The presence of fluorine atoms in the compound is likely to influence its lipophilicity and could enhance membrane permeability, which is important for its potential as a drug molecule.
Applications De Recherche Scientifique
Inhibitory Activity on Enzymes A crucial area of research for this compound involves its potential as a dual inhibitor for key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes play significant roles in DNA synthesis and cell proliferation, making them targets for antitumor drug development. The compound has been identified as a potent dual inhibitor, with variations of its structure, such as classical and nonclassical analogues, showing significant inhibitory activity against human TS and DHFR. This opens pathways for its application in designing antitumor agents with dual inhibitory capabilities, enhancing therapeutic efficacy against various cancer types (Gangjee et al., 2008).
Structural and Spectroscopic Analysis Further research has explored the crystal structures of derivatives of this compound, providing insights into their conformation and intramolecular interactions. Such studies are vital for understanding the molecular basis of their biological activity and for guiding the design of more effective drug molecules. The folded conformation about the methylene C atom and the inclinations between the pyrimidine and benzene rings are examples of structural features that influence their biological interactions and stability (Subasri et al., 2016).
Antitumor Applications Research on derivatives of this compound has also revealed their potential as antitumor agents. Studies involving the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against several human cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents for cancer treatment, with certain derivatives nearly as active as established chemotherapy drugs like doxorubicin (Hafez & El-Gazzar, 2017).
Antiviral Potential In the context of infectious diseases, some derivatives have shown promise in antiviral applications. Quantum chemical insights into molecular structure, drug likeness, and molecular docking studies have identified compounds with potential against COVID-19. Such studies are instrumental in uncovering new therapeutic avenues against emerging viral threats, providing a foundation for further development of antiviral drugs (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-13-4-3-5-16(8-13)26(2)19(28)12-31-22-25-18-6-7-30-20(18)21(29)27(22)17-10-14(23)9-15(24)11-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUKMDBWAQGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
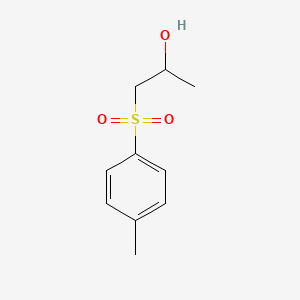
![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)
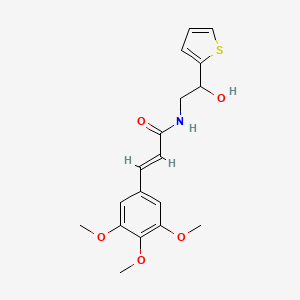
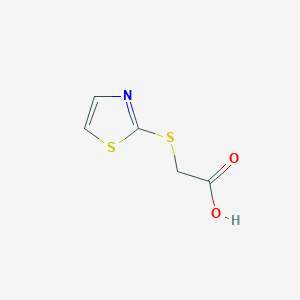
![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)
